6-Benzoxazolemethanol, 2-amino-

概要

説明

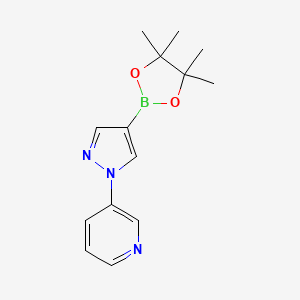

“6-Benzoxazolemethanol, 2-amino-” or “6-amino-2-benzoxazolinone” is a chemical compound with the molecular formula C7H6N2O2 . It is a colorless, crystalline solid .

Synthesis Analysis

The synthesis of benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, often involves the use of 2-aminophenol as a precursor . Various synthetic methodologies for benzoxazole have been developed using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of “6-Benzoxazolemethanol, 2-amino-” includes a benzoxazole ring, which is a bicyclic compound consisting of fused benzene and oxazole rings . The compound also contains an amino group attached to the benzoxazole ring .

Chemical Reactions Analysis

Benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, can undergo various chemical reactions. For instance, they can be synthesized via different pathways, including the condensation of 2-aminophenol with various carbonyl compounds .

Physical and Chemical Properties Analysis

“6-Benzoxazolemethanol, 2-amino-” is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .

科学的研究の応用

Photophysical Properties : 2-(2-Amino-3,4,5,6-tetrafluorophenyl)benzoxazole exhibits blue fluorescence, with the emission intensity being highly affected by solvent polarity. This property can be leveraged in fluorescence-based applications (Tanaka & Komiya, 2002).

Optimized Synthesis Methods : The optimized synthesis method of 5-amino-2-(P-aminophenyl)benzoxazole, a related compound, has been developed for potential applications in polymerization due to its high purity and yield (Song Mei-xia, 2011).

Zinc Sensors : Bis[2-(2′-hydroxylphenyl)benzoxazole] derivatives have been synthesized as zinc sensors, highlighting the potential for biological and chemical sensing applications (Junfeng Wang & Y. Pang, 2013).

Electrochemical Applications : Electrochemically initiated oxidative amination of benzoxazoles using tetraalkylammonium halides as redox catalysts has been developed. This method simplifies the workup and isolation process and reduces waste, indicating its utility in green chemistry applications (Wei-Jing Gao et al., 2014).

Excited-State Intramolecular Proton Transfer : Studies on the excited-state intramolecular proton transfer (ESIPT) mechanisms of benzoxazole and its amino derivatives have provided insights into the behavior of intramolecular hydrogen bonds, which is crucial for designing supramolecular systems based on intra- and intermolecular H-bonds (Chaozheng Li et al., 2016).

Antimicrobial Evaluation : Benzoxazole derivatives have shown significant antimicrobial activities, indicating their potential use in developing new drugs (T. Ertan-Bolelli et al., 2016).

Antioxidant Activity and Lipid Peroxidation Inhibition : Certain benzoxazole derivatives have been synthesized and evaluated for their antioxidant activity and lipid peroxidation inhibition, suggesting applications in medicinal chemistry (C. Neochoritis et al., 2010).

Supramolecular Arrangements : The study of hypervalent contacts and hydrogen bonding in benzothiazole derivatives provides insights into supramolecular chemistry (G. Navarrete-Vázquez et al., 2012).

将来の方向性

The synthesis and applications of benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, continue to be an active area of research . Advances in synthetic strategies and the exploration of new reaction conditions and catalysts may lead to more efficient and diverse methods for the synthesis of these compounds .

作用機序

Target of Action

The primary targets of 6-Benzoxazolemethanol, 2-amino- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One specific target is the VEGFR-2, which plays an important role in tumor angiogenesis .

Mode of Action

The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . For instance, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .

Biochemical Pathways

The compound affects various biochemical pathways, leading to a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties

Pharmacokinetics

The compound’s diverse biological applications suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is its wide range of biological activities. It exhibits antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . For instance, it has been found to inhibit VEGFR-2, playing a crucial role in tumor angiogenesis .

生化学分析

Biochemical Properties

6-Benzoxazolemethanol, 2-amino- plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is still under investigation. Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Cellular Effects

The effects of 6-Benzoxazolemethanol, 2-amino- on various types of cells and cellular processes are still being explored. Benzoxazole derivatives have shown potential in influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Benzoxazolemethanol, 2-amino- is not fully understood yet. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 6-Benzoxazolemethanol, 2-amino- are not fully elucidated. Benzoxazole derivatives are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

(2-amino-1,3-benzoxazol-6-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOZVRBWVKHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306994 | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128618-37-1 | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128618-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096479.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

![4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid](/img/structure/B3096515.png)

![1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3096523.png)